molecular formula C27H23FN6O2 B2539447 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1326883-38-8

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No. B2539447
CAS RN: 1326883-38-8
M. Wt: 482.519
InChI Key: YETZOGBXCSJOOC-UHFFFAOYSA-N
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Description

The compound “5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The structure-activity relationship study of this compound and its analogues showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Synthesis and Molecular Structure Investigations

Compounds structurally related to the mentioned chemical have been synthesized for detailed molecular structure investigations. The synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties has been explored. These compounds' molecular structures were investigated using X-ray crystallography combined with Hirshfeld and DFT calculations. The intermolecular interactions controlling molecular packing and the electronic properties were analyzed, demonstrating the compounds' polar nature and potential for various scientific applications (Shawish et al., 2021).

Biological Activity Screening

Research has also extended into evaluating the biological activities of these compounds. Piperazine-azole-fluoroquinolone hybrids were synthesized and tested for their antimicrobial activity, DNA gyrase, and Topoisomerase IV inhibition potentials. These studies revealed that fluoroquinolone hybrids possess good antimicrobial activity and excellent DNA gyrase inhibition, indicating their potential use in developing new antimicrobial agents (Mermer et al., 2019).

Potential for Antimicrobial Applications

Further studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant antibacterial efficacies against various bacterial strains, including MRSA and VRE. These compounds also demonstrated effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in some cases. This research underscores the potential of such compounds in treating bacterial infections and combating biofilm-associated resistance mechanisms (Mekky & Sanad, 2020).

properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-yl-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN6O2/c28-22-10-3-4-11-24(22)31-12-14-32(15-13-31)26(35)17-33-27(36)25-16-23(30-34(25)18-29-33)21-9-5-7-19-6-1-2-8-20(19)21/h1-11,18,23,25,30H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNAMMDYQBJZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4CC(NN4C=N3)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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